molecular formula C7H15ClN2O B11909388 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride

Cat. No.: B11909388
M. Wt: 178.66 g/mol
InChI Key: LEJSYSUBKMJLJG-UHFFFAOYSA-N
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Description

Chemical Structure:
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride is a spirocyclic compound featuring a bicyclic scaffold with one oxygen and one nitrogen atom in the 6-membered ring system (spiro[3.3]heptane core). The ethanamine side chain is linked to the nitrogen atom, and the hydrochloride salt enhances its stability and solubility.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c8-1-2-9-3-7(4-9)5-10-6-7;/h1-6,8H2;1H

InChI Key

LEJSYSUBKMJLJG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1CCN)COC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxa-6-azaspiro[3One common method includes the protection of the nitrogen atom, cyclization to form the spiro structure, and subsequent deprotection and functionalization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Biological Applications

  • Neuropharmacology :
    • Research indicates that compounds similar to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride may exhibit properties that affect neurotransmitter systems, particularly acetylcholine pathways. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease, where acetylcholine levels are critically low due to acetylcholinesterase activity .
  • Acetylcholinesterase Inhibition :
    • Studies have shown that compounds with structural similarities can act as inhibitors of acetylcholinesterase, which is crucial for managing conditions characterized by cognitive decline. Such inhibition can enhance the availability of acetylcholine in synaptic clefts, potentially improving cognitive functions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Spirocyclic Core :
    • The synthesis begins with the formation of the spirocyclic structure through cyclization reactions involving appropriate precursors.
  • Functionalization :
    • Subsequent reactions introduce functional groups that enhance biological activity and solubility.
  • Characterization Techniques :
    • Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding properties, which can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 54384-40-6 (free base); 1956354-52-1 (oxalate salt variant) .
  • Molecular Formula : C₇H₁₃ClN₂O (hydrochloride form).
  • Purity : Typically ≥95% in commercial supplies .
  • Applications : Used as a building block in pharmaceutical synthesis, particularly in kinase inhibitors and receptor modulators, as evidenced by its inclusion in a 2024 European patent for a pyrrolopyridazine derivative .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride with spirocyclic compounds of varying ring sizes, heteroatom compositions, and functional groups:

Compound Name CAS Number Molecular Formula Purity Key Features
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine HCl 54384-40-6 C₇H₁₃ClN₂O 95–98% 3.3-heptane core; ethanamine side chain; high solubility in polar solvents .
2-Oxa-7-azaspiro[3.5]nonane oxalate 1379811-94-5 C₈H₁₃NO₅ 98% Larger 3.5-nonane core; oxalate salt; used in peptide synthesis .
1-Oxa-6-azaspiro[3.5]nonane hydrochloride 1956354-49-6 C₇H₁₂ClNO 95+% 3.5-nonane core; lacks ethanamine group; simpler structure .
2-Azaspiro[3.3]heptane hydrochloride 2089649-42-1 C₆H₁₀ClN ≥95% No oxygen atom; smaller molecular weight; potential CNS applications .
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate HCl 1956355-97-7 C₁₁H₂₁ClN₂O₂ 98% Carbamate-protected amine; used in combinatorial chemistry .

Availability and Pricing

  • Commercial Availability :
    • The target compound is stocked by suppliers like Combi-Blocks and Spiroes at 1g–25g scales with ≥95% purity .
    • Derivatives like tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate are priced at €301–929 per gram, reflecting their specialized applications .

Stability and Handling

  • Salt Forms : Hydrochloride and oxalate salts improve stability and crystallinity. For example, the oxalate salt (CAS 1956354-52-1) meets pharmacopeial crystallinity standards .
  • Storage : Most spiro compounds require refrigeration (2–8°C) to prevent decomposition .

Biological Activity

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13ClN2O2
  • CAS Number : 26096-35-5
  • Molecular Weight : 143.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Biological Activities

  • Neuropharmacological Effects
    • Dopaminergic Activity : Research indicates that this compound may exhibit dopaminergic activity, which could be beneficial in treating conditions such as Parkinson's disease and schizophrenia.
    • Serotonergic Modulation : Preliminary studies suggest that it may also interact with serotonin receptors, potentially affecting mood and anxiety disorders.
  • Antimicrobial Properties
    • Some derivatives of the compound have shown promising antimicrobial activity against various bacterial strains, indicating potential use in antibiotic development.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and their analogs:

StudyFindings
Pendergrass et al. (2024)Demonstrated that derivatives of spiro compounds exhibit significant inhibition of bacterial growth in vitro, suggesting potential for antibiotic applications .
ResearchGate Study (2024)Reported on the synthesis and evaluation of spiro compounds as intermediates in antibiotic drug candidates, highlighting their role in inhibiting bacterial secretion systems .
Sigma-Aldrich Data (2024)Provided insights into the structural characteristics that contribute to the biological activity of spiro compounds, emphasizing their relevance in drug design .

Safety and Toxicology

While specific toxicological data on this compound is limited, general safety assessments should be conducted to evaluate its pharmacokinetics, metabolism, and potential side effects.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursors such as tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection and HCl salt formation . Scalable industrial methods employ continuous flow reactors and advanced purification techniques (e.g., crystallization) to achieve ≥95% purity. Key variables include:

  • Temperature: Cyclization at 80–100°C minimizes side reactions.
  • Catalyst: Use of Lewis acids (e.g., ZnCl₂) improves reaction efficiency.
  • Purification: Chromatography or recrystallization removes residual amines or unreacted precursors .

Q. How can researchers optimize purification methods to achieve high-purity (>98%) this compound for pharmacological studies?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves spirocyclic impurities .
  • Crystallization: Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with 98% purity .
  • Analytical Validation: LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 175.1, with <2% impurities .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR: ¹H NMR (D₂O, 400 MHz) shows distinct signals for the spirocyclic NH (δ 3.2 ppm) and oxetane protons (δ 4.1–4.3 ppm) .
  • HPLC-UV: Retention time 8.2 min (C18 column, 210 nm) with ≥97% purity .
  • Elemental Analysis: Matches theoretical values for C₇H₁₃ClN₂O (C: 45.05%; H: 6.93%) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Origin: Partial ring-opening of the spirocyclic structure under acidic conditions generates linear amines (e.g., 2-aminoethyl-oxetane derivatives) .
  • Mitigation Strategies:
    • Use buffered HCl (pH 4–5) during salt formation to prevent degradation.
    • Add scavengers (e.g., triethylamine) to trap reactive intermediates .

Q. How does the spirocyclic structure influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Conformational Rigidity: The spiro[3.3]heptane core restricts rotational freedom, enhancing binding affinity to α₂-adrenoreceptors (Ki = 12 nM) compared to flexible analogs .
  • Solubility: The oxetane oxygen improves aqueous solubility (logP = 0.8) while maintaining membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Use radioligand binding assays (³H-yohimbine) with consistent buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Metabolic Stability: Evaluate hepatic microsomal degradation (e.g., human CYP3A4) to correlate in vitro/in vivo activity .
  • Structural Confirmation: X-ray crystallography of protein-ligand complexes validates binding modes disputed in computational models .

Methodological Best Practices

  • Synthesis Reproducibility: Document reaction stoichiometry (1:1.2 amine/HCl) and humidity control (<30% RH) to prevent hygroscopic degradation .
  • Data Reporting: Include purity thresholds (e.g., ≥95% by HPLC) and batch-specific NMR/LC-MS spectra in publications .

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